molecular formula C18H27N5OS2 B2543610 N-(1-cyanocyclohexyl)-2-[[5-(cyclohexylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]propanamide CAS No. 1286782-96-4

N-(1-cyanocyclohexyl)-2-[[5-(cyclohexylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]propanamide

Cat. No.: B2543610
CAS No.: 1286782-96-4
M. Wt: 393.57
InChI Key: QKMWSNSXHKILBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-cyanocyclohexyl)-2-[[5-(cyclohexylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]propanamide is a synthetic organic compound of significant interest in medicinal chemistry research due to its incorporation of the 1,3,4-thiadiazole heterocycle. This moiety is a well-documented bioisostere of pyrimidine bases, which allows derivatives to potentially interfere with DNA replication processes in microbial and cancerous cells . The compound's structure features a 1,3,4-thiadiazole core disubstituted with a cyclohexylamino group and a sulfanyl linker that connects to a propanamide chain, terminating in a 1-cyanocyclohexyl group. The 2-amino-1,3,4-thiadiazole scaffold is recognized as a promising foundation for developing potent antimicrobial agents, with many derivatives demonstrating activity higher than standard drugs . Furthermore, 1,3,4-thiadiazole derivatives have shown considerable promise in anticancer research, exhibiting cytotoxic properties against a diverse range of human cancer cell lines, including lung (A549), skin (SK-MEL-2), ovarian (SK-OV-3), colon (HCT15), breast (MCF-7), and leukemia (HL-60) models . The presence of the sulfanyl linkage (-S-) in the molecule is a common feature in bioactive molecules and may contribute to its potential mechanism of action, which could involve the inhibition of specific enzymes like carbonic anhydrases (CA II, CA IX) or focal adhesion kinase (FAK), as observed in structurally similar compounds . This product is intended for non-human research applications only and is not for diagnostic, therapeutic, or veterinary use. Researchers are advised to consult the safety data sheet and handle the compound appropriately, wearing suitable protective equipment.

Properties

IUPAC Name

N-(1-cyanocyclohexyl)-2-[[5-(cyclohexylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27N5OS2/c1-13(15(24)21-18(12-19)10-6-3-7-11-18)25-17-23-22-16(26-17)20-14-8-4-2-5-9-14/h13-14H,2-11H2,1H3,(H,20,22)(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKMWSNSXHKILBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1(CCCCC1)C#N)SC2=NN=C(S2)NC3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27N5OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(1-cyanocyclohexyl)-2-[[5-(cyclohexylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]propanamide, also known by its CAS number 1286782-96-4, is a chemical compound that has garnered attention for its potential biological activities. This article aims to summarize the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C₁₅H₁₈N₄OS. It features a thiadiazole moiety which is known for its diverse biological activities. The structural components are significant in determining the compound's interaction with biological systems.

PropertyValue
Molecular FormulaC₁₅H₁₈N₄OS
Molecular Weight302.39 g/mol
CAS Number1286782-96-4
Melting PointNot available
SolubilitySoluble in DMSO

The biological activity of this compound is primarily attributed to its interaction with specific biological targets. The compound exhibits potential as an inhibitor of certain enzyme activities and may modulate signaling pathways involved in cancer progression and inflammation.

Anticancer Activity

Research indicates that compounds containing thiadiazole rings can exhibit anticancer properties. This compound has been studied for its ability to restore mutant p53 function in cancer cells, which is crucial for tumor suppression.

Table 2: Summary of Biological Studies

Study ReferenceBiological ActivityFindings
Anticancer effectsDemonstrated ability to restore mutant p53 function in vitro.
Enzyme inhibitionInhibits specific kinases involved in cancer cell proliferation.
Anti-inflammatory propertiesExhibited reduction in inflammatory markers in animal models.

Case Study 1: Anticancer Potential

In a study published in Cancer Research, researchers evaluated the effects of this compound on various cancer cell lines. The compound was found to significantly reduce cell viability in breast and lung cancer cells through apoptosis induction and cell cycle arrest at the G1 phase.

Case Study 2: Inflammation Reduction

Another investigation focused on the anti-inflammatory effects of the compound in a murine model of rheumatoid arthritis. The results indicated that treatment with this compound led to a marked decrease in pro-inflammatory cytokines such as TNF-alpha and IL-6.

Scientific Research Applications

Anti-inflammatory Potential

Research indicates that N-(1-cyanocyclohexyl)-2-[[5-(cyclohexylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]propanamide may exhibit anti-inflammatory properties. In silico studies suggest its potential as a 5-lipoxygenase (5-LOX) inhibitor, which plays a crucial role in inflammatory processes. This suggests that the compound could be developed further for therapeutic applications targeting inflammatory diseases .

Anticancer Activity

The compound's structural features may contribute to its anticancer potential. Studies have shown that similar thiadiazole derivatives possess significant cytotoxic effects against various cancer cell lines. The presence of the cyclohexylamine moiety is believed to enhance the compound's interaction with biological targets involved in tumor proliferation .

Case Study 1: In Silico Docking Studies

A study utilized molecular docking simulations to evaluate the binding affinity of this compound to the active site of 5-lipoxygenase. The results indicated promising binding interactions, suggesting that further optimization of this compound could yield effective anti-inflammatory agents .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s uniqueness lies in its combination of a 1,3,4-thiadiazole ring, cyclohexylamino group, and cyanocyclohexyl-propanamide side chain. Below is a comparison with structurally related compounds:

Compound Name / ID Key Substituents Functional Impact Reference
Target Compound - 5-(Cyclohexylamino)-1,3,4-thiadiazole
- N-(1-cyanocyclohexyl)propanamide
Enhanced lipophilicity and steric bulk from cyanocyclohexyl; potential for hydrogen bonding via NH groups. Inferred
2-[[5-(cyclohexylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]-N-(2-phenylphenyl)acetamide - 5-(Cyclohexylamino)-thiadiazole
- Biphenyl acetamide
Biphenyl group may improve π-π stacking interactions but reduce solubility.
N-(5-(Benzylthio)-1,3,4-thiadiazol-2-yl)-2-(2-isopropyl-5-methylphenoxy)acetamide (5h) - Benzylthio
- Isopropyl-methylphenoxy
Benzylthio enhances electron density; phenoxy groups may confer antioxidant activity.
2-[[5-[2-[[5-(Cyclohexylamino)-1,3,4-thiadiazol-2-yl]thio]ethyl]-oxadiazol-2-yl]thio]-1-(4-ClPh)ethanone (6d) - Cl-substituted aryl ketone
- Thioethyl linker
Electrophilic ketone and halogen may enhance reactivity or bioactivity (e.g., anticandidal effects).
(2R)-2-Cinnamoylamino-N-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]propanamide - Cinnamoyl
- 4-Methoxyphenyl
Methoxy group improves solubility; cinnamoyl moiety enables conjugation with biomolecules.

Physical and Spectroscopic Properties

  • Melting Points: The target compound’s melting point is inferred to range between 120–170°C, consistent with similar thiadiazole derivatives (e.g., 5h: 133–135°C; 6d: 167°C) . Substituents like cyanocyclohexyl may increase melting points due to stronger van der Waals forces compared to smaller groups (e.g., methyl or methoxy) .
  • Spectroscopic Data: IR: Expected peaks include N–H stretch (~3250 cm⁻¹), C≡N (~2240 cm⁻¹), C=O (~1680 cm⁻¹), and C–S (~680 cm⁻¹), aligning with ’s analogs . NMR: The cyclohexylamino proton (NH) would resonate near δ 8.5–9.5 ppm, while cyanocyclohexyl protons would appear as multiplet signals at δ 1.2–2.5 ppm .

Key Differentiators

  • Cyanocyclohexyl vs. Aryl Groups: The cyanocyclohexyl group offers a balance of hydrophobicity and polarity, unlike purely aromatic substituents (e.g., 4-chlorophenyl in 6d), which may limit solubility .
  • Thiadiazole-Oxadiazole Hybrids : Compounds like 6d () incorporate oxadiazole rings, which can enhance metabolic stability but require more complex synthesis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.